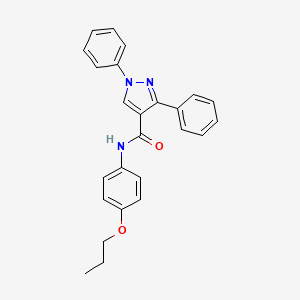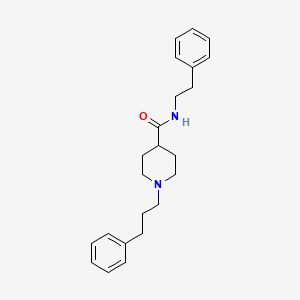![molecular formula C7H7BrN2 B12451057 5-Bromo-1,5-dihydroimidazo[1,2-a]pyridine](/img/structure/B12451057.png)
5-Bromo-1,5-dihydroimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1,5-dihydroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,5-dihydroimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of brominated pyridine derivatives and imidazole under cyclocondensation reactions . The reaction conditions often involve the use of catalysts such as transition metals and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. These methods often involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,5-dihydroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
5-Bromo-1,5-dihydroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-1,5-dihydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications . The exact pathways and targets are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyridine: Another member of the imidazo[1,2-a]pyridine family, known for its applications in pharmaceuticals and agrochemicals.
Imidazo[1,2-a]pyrimidine: Similar in structure but with different nitrogen positioning, leading to distinct chemical properties and applications.
Uniqueness
5-Bromo-1,5-dihydroimidazo[1,2-a]pyridine is unique due to its bromine substitution, which imparts specific reactivity and biological activity not seen in other similar compounds . This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C7H7BrN2 |
|---|---|
Molecular Weight |
199.05 g/mol |
IUPAC Name |
5-bromo-1,5-dihydroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C7H7BrN2/c8-6-2-1-3-7-9-4-5-10(6)7/h1-6,9H |
InChI Key |
YZSWJOTWTPVVLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(N2C=CNC2=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-(4-chlorophenyl)-6-fluoro-3-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}quinolin-2-ol](/img/structure/B12450986.png)


![4-Chloro-2-{[(4-chlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B12451016.png)

![2-(2,6-dimethylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B12451034.png)
![Ethyl 4-{4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]phthalazin-1-yl}benzoate](/img/structure/B12451038.png)
![2-(4-chlorophenyl)-N-[(2,5-dimethoxyphenyl)carbamothioyl]acetamide](/img/structure/B12451051.png)


![2-(2-bromo-4-methylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B12451071.png)
